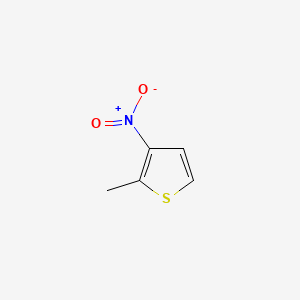

2-Methyl-3-nitrothiophene

CAS No.: 2530-09-8

Cat. No.: VC5024460

Molecular Formula: C5H5NO2S

Molecular Weight: 143.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2530-09-8 |

|---|---|

| Molecular Formula | C5H5NO2S |

| Molecular Weight | 143.16 |

| IUPAC Name | 2-methyl-3-nitrothiophene |

| Standard InChI | InChI=1S/C5H5NO2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3 |

| Standard InChI Key | JXSAZTUUUIXCQN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CS1)[N+](=O)[O-] |

Introduction

Chemical Identity and Nomenclature

2-Methyl-3-nitrothiophene (C₅H₅NO₂S) belongs to the class of nitroheterocycles, characterized by a five-membered thiophene ring (C₄H₄S) with substituents at positions 2 and 3. Systematic naming follows IUPAC guidelines:

-

Parent structure: Thiophene (positions numbered clockwise starting from sulfur).

-

Substituents: Methyl (-CH₃) at position 2, nitro (-NO₂) at position 3.

The compound’s molecular formula (C₅H₅NO₂S) corresponds to a molecular weight of 143.16 g/mol. Its structure is analogous to 5-nitrothiophene-2-carbaldehyde , but with distinct substitution patterns influencing electronic and steric properties.

Synthesis and Reaction Pathways

Nitration of 2-Methylthiophene

The synthesis of nitro-substituted thiophenes often involves electrophilic nitration. Drawing parallels to the nitration of 2-methylphenylacetic acid , a plausible route for 2-methyl-3-nitrothiophene involves:

Reagents:

-

Solvent: Dichloromethane (inert, promotes homogeneous mixing)

-

Catalyst: Acetic anhydride (moderates acidity and enhances regioselectivity)

Procedure:

-

Dissolve 2-methylthiophene in dichloromethane under inert atmosphere.

-

Cool the mixture to 0°C and gradually add nitric acid.

-

Maintain reaction temperature between -5°C and 5°C to minimize polysubstitution .

-

Quench with ice water, filter, and purify via recrystallization.

Mechanistic Insights:

-

The methyl group at position 2 acts as an electron-donating group, directing nitration to the meta position (C3) via inductive effects.

-

Acetic anhydride moderates the nitronium ion (NO₂⁺) concentration, reducing over-nitration .

Yield Optimization:

-

Stoichiometric ratios: A molar ratio of 1:1.5 (2-methylthiophene:nitric acid) maximizes mono-nitration .

Physicochemical Properties

Thermodynamic and Spectral Data

While experimental data for 2-methyl-3-nitrothiophene is scarce, properties are inferred from related compounds:

Spectroscopic Characteristics:

-

IR: Peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) .

-

¹H NMR: Methyl protons at δ 2.3 ppm (singlet), aromatic protons at δ 7.1–7.5 ppm (multiplet) .

Structural and Electronic Features

Crystallographic Insights

X-ray diffraction studies of related nitrothiophenes reveal:

-

Planarity: The nitro group at position 3 adopts a near-coplanar arrangement with the thiophene ring (dihedral angle <10°), facilitating π-conjugation.

-

Packing: Molecules stack via van der Waals interactions and C–H···O hydrogen bonds, stabilizing the crystal lattice .

Hirshfeld Surface Analysis:

-

Interactions: O···H (30.2%), C···C (22.5%), and S···H (18.7%) contacts dominate .

-

Electrostatic Potential: Nitro groups act as electron-deficient regions (blue), while methyl groups are electron-rich (red) .

Reactivity and Applications

Chemical Transformations

-

Reduction: Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, yielding 2-methyl-3-aminothiophene.

-

Electrophilic Substitution: Bromination occurs at position 5 due to nitro’s meta-directing effect.

Industrial and Pharmaceutical Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume